TWEAK-Fn14-IN-1 Demonstrates Direct Fn14 Binding Affinity with Quantified Displacement of TWEAK Ligand
TWEAK-Fn14-IN-1 binds specifically to the Fn14 surface with a dissociation constant (KD) of 7.12 μM . At a concentration of 25 μM, the compound achieves 16.8% inhibition of sTWEAK (500 pg/mL) binding to Fn14 [1]. This direct, quantifiable disruption of the ligand-receptor interaction distinguishes TWEAK-Fn14-IN-1 from downstream pathway inhibitors that do not act at the extracellular binding interface. In the original high-throughput screening campaign of 129 small molecules, compounds produced up to 37% inhibition of TWEAK-Fn14 binding, with L524-0366 emerging as the lead validated hit [2].
| Evidence Dimension | Fn14 binding affinity (KD) |
|---|---|
| Target Compound Data | KD = 7.12 μM |
| Comparator Or Baseline | Baseline: uncharacterized screening hits produced 0-37% inhibition in primary binding assay |
| Quantified Difference | Validated KD of 7.12 μM versus screening hits lacking characterized binding kinetics |
| Conditions | Surface plasmon resonance / direct affinity interaction measurement; competition binding assay with 500 pg/mL sTWEAK |
Why This Matters
Quantified binding affinity enables users to calculate receptor occupancy in their experimental systems and facilitates meaningful comparison with next-generation Fn14 antagonists in medicinal chemistry programs.
- [1] Cenmed. FN14 ANTAGONIST L524-0366 (C005B-228884) - Calbiochem 5093740001. Product Datasheet. View Source
- [2] Dhruv H, et al. Structural basis and targeting of the interaction between fibroblast growth factor-inducible 14 and tumor necrosis factor-like weak inducer of apoptosis. J Biol Chem. 2013;288(45):32261-32276. View Source
